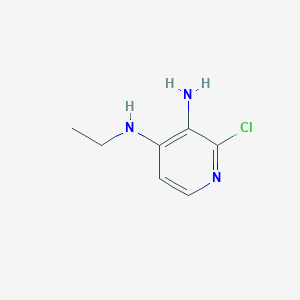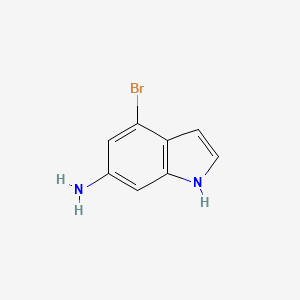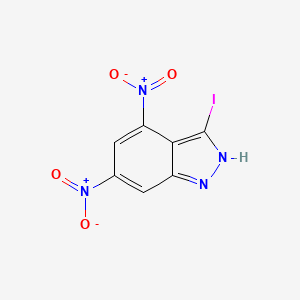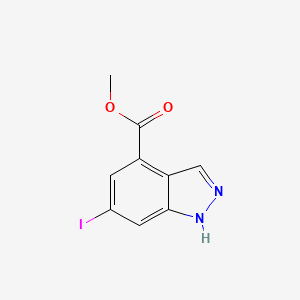
2-Chloro-N4-ethylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Chloro-N4-ethylpyridine-3,4-diamine is not directly studied in the provided papers. However, related compounds such as 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and 3-amino-2-chloro-4-methylpyridine (ACMP) have been investigated, which may offer insights into the behavior of structurally similar compounds . Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been synthesized and analyzed, providing additional context for the chemical behavior of chlorinated pyridine derivatives .
Synthesis Analysis
The synthesis of related chlorinated pyridine derivatives often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a novel protocol that includes Vilsmeier–Haack chlorination . This suggests that the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine might also require specialized chlorination techniques and careful selection of precursors.
Molecular Structure Analysis
X-ray analysis has been used to determine the solid-state structure of chlorinated pyridine derivatives, revealing that these compounds can crystallize with independent molecules in the asymmetric unit, displaying nearly identical geometric parameters . Such analyses are crucial for understanding the molecular geometry and potential intermolecular interactions, which could
科学的研究の応用
1. Chemical Interactions and Stability
- Zhu et al. (2004) explored C–H⋯π interactions in complexes involving aminomethylpyridine derivatives. They studied the stability of various isomers and concluded that those with C–H⋯π interactions are more stable.
2. Computational Chemistry Studies
- Sawunyama & Bailey (2002) utilized computational chemistry to understand the hydrolysis of 2-chloro-s-triazines, revealing insights into their environmental behavior and potential transformations.
3. Cyclization Processes
- Smolyar & Vasilechko (2010) investigated the nitration and cyclization of 3,4-diaminopyridines, including 2-chloro derivatives, showing the formation of triazolo[4,5-c]pyridine 2-oxides.
4. Coordination Chemistry
- Kita et al. (1989) studied the coordination and oxidation of pyridinethiolato complexes, contributing to the understanding of metal complex formation with pyridine derivatives.
5. Environmental Behavior of Related Compounds
- Dousset et al. (2004) examined the environmental fate of atrazine, a compound structurally related to 2-chloro-N4-ethylpyridine-3,4-diamine, focusing on its behavior in soil and water.
6. Excited States of Triazines
- Oliva et al. (2005) conducted studies on the excited states of sym-triazines, including compounds similar to 2-chloro-N4-ethylpyridine-3,4-diamine, providing insights into their luminescence properties.
7. Supercritical Fluid Chromatography
- West et al. (2018) described the development of novel pyridine stationary phases for chromatography, which could potentially be applied in the analysis of pyridine derivatives.
8. Osmium-Hexahydride Complex Reactions
- Barrio et al. (2004) explored reactions involving osmium-hexahydride complexes with pyridine derivatives, shedding light on the chemical behavior of these complexes.
9. Photocatalytic Degradation
- Parra et al. (2004) examined the photocatalytic degradation of atrazine, a structurally related compound, using TiO2, providing insights into potential degradation pathways for pyridine derivatives.
特性
IUPAC Name |
2-chloro-4-N-ethylpyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKAATGTQVWBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N4-ethylpyridine-3,4-diamine | |
CAS RN |
1025509-12-9 |
Source


|
| Record name | 2-chloro-N4-ethylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














